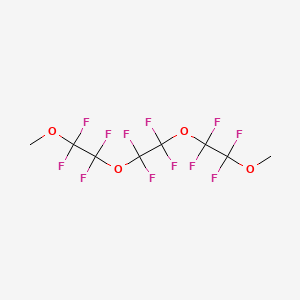
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is a chemical compound with the molecular formula C8H6F12O4 and a molecular weight of 394.12 g/mol . It is classified as a per- and polyfluoroalkyl substance (PFAS) and is known for its unique properties due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- typically involves the reaction of tetraethylene glycol with perfluoroalkyl iodides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium iodide in acetone at reflux temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane fluidity and protein function, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Perfluoro-2,5,8,11-tetraoxadodecane: Similar structure but with different fluorination pattern.
Triethylene glycol dimethyl ether: Similar backbone but lacks fluorine atoms.
Uniqueness
2,5,8,11-Tetraoxadodecane, 3,3,4,4,6,6,7,7,9,9,10,10-dodecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability, hydrophobicity, and resistance to degradation. These properties make it highly valuable in various scientific and industrial applications .
Properties
CAS No. |
485399-48-2 |
|---|---|
Molecular Formula |
C8H6F12O4 |
Molecular Weight |
394.11 g/mol |
IUPAC Name |
1,1,2,2-tetrafluoro-1-methoxy-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-methoxyethoxy)ethoxy]ethane |
InChI |
InChI=1S/C8H6F12O4/c1-21-3(9,10)5(13,14)23-7(17,18)8(19,20)24-6(15,16)4(11,12)22-2/h1-2H3 |
InChI Key |
UMMJPMFAQHCBNY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(OC(C(OC(C(OC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![(2R,6R)-2-[2-(benzenesulfonyl)ethyl]-2,6-dimethylcyclohexan-1-one](/img/structure/B14238487.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
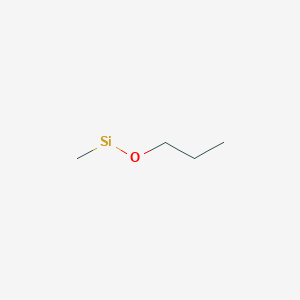
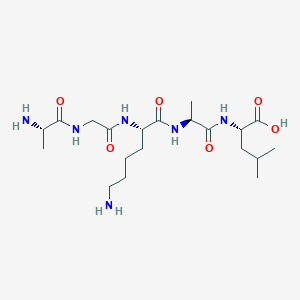
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
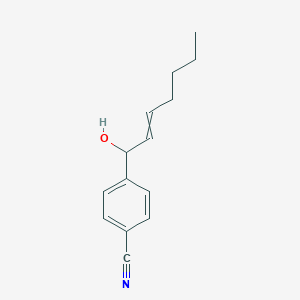
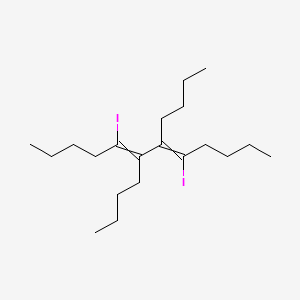
![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
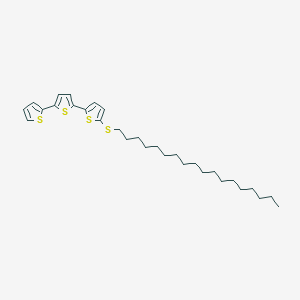

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
